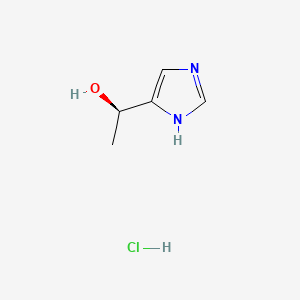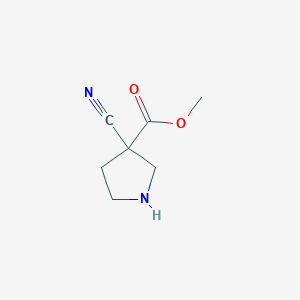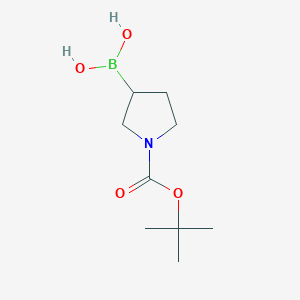![molecular formula C8H7BrN4O2 B13571852 Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)
Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a bromine atom and an ethyl ester group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar microwave-mediated conditions. The process involves the use of enaminonitriles and benzohydrazides, which are readily available and cost-effective. The reaction is carried out at elevated temperatures (around 140°C) to achieve high yields within a short reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form new heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation Reactions: Reagents such as aldehydes or ketones are used in the presence of acidic or basic catalysts to facilitate the condensation process.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include azido, thiocyanato, or other substituted derivatives.
Condensation Products: The major products are often new heterocyclic compounds with potential biological activities.
Aplicaciones Científicas De Investigación
Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is studied for its effects on various biological pathways, including its role as an inhibitor of specific enzymes and receptors.
Material Science: It is used in the development of new materials with unique properties, such as conducting polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but lacks the bromine atom and the ethyl ester group.
1,2,4-Triazolo[1,5-a]pyrimidine: Similar core structure but with different substituents.
Uniqueness
Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of the bromine atom and the ethyl ester group, which confer distinct chemical reactivity and biological activity. These functional groups allow for further derivatization and enhance the compound’s potential as a versatile building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H7BrN4O2 |
|---|---|
Peso molecular |
271.07 g/mol |
Nombre IUPAC |
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H7BrN4O2/c1-2-15-6(14)5-3-10-8-11-7(9)12-13(8)4-5/h3-4H,2H2,1H3 |
Clave InChI |
BZXGXBYYIGDBFO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN2C(=NC(=N2)Br)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13571815.png)
![2-[(3-Methoxyphenyl)sulfanyl]propanal](/img/structure/B13571830.png)



![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)
